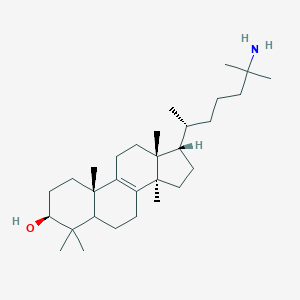
25-Aminolanosterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25-Aminolanosterol (25-AL) is a sterol derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological properties that make it a promising tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of 25-Aminolanosterol is not fully understood, but it is believed to involve its interaction with cholesterol-binding proteins and enzymes. This compound has been shown to bind to the cholesterol recognition/interaction amino acid consensus (CRAC) motif, which is present in many cholesterol-binding proteins. This interaction may lead to changes in the conformation and activity of these proteins, ultimately affecting various cellular processes.
Efectos Bioquímicos Y Fisiológicos
25-Aminolanosterol has been found to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification. This inhibition may lead to a decrease in cholesterol esterification and accumulation of free cholesterol in cells. Additionally, 25-Aminolanosterol has been shown to affect the activity of various membrane proteins, including ion channels and transporters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 25-Aminolanosterol in lab experiments is its ability to mimic cholesterol in many biological systems. This compound has been shown to interact with many of the same proteins and enzymes as cholesterol, making it a valuable tool for investigating cholesterol metabolism and its role in various diseases. Additionally, 25-Aminolanosterol is relatively stable and easy to synthesize, making it a convenient compound to work with.
However, there are also limitations to using 25-Aminolanosterol in lab experiments. For example, its low yield and high cost may limit its use in large-scale experiments. Additionally, its potential toxicity and off-target effects need to be carefully evaluated before use in vivo.
Direcciones Futuras
There are many potential future directions for research on 25-Aminolanosterol. One area of interest is its potential as a therapeutic agent for various diseases, such as atherosclerosis and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 25-Aminolanosterol and its interactions with cholesterol-binding proteins and enzymes. Finally, the development of new synthesis methods for 25-Aminolanosterol may lead to improved yields and lower costs, making it a more widely used tool in scientific research.
Métodos De Síntesis
The synthesis of 25-Aminolanosterol involves a series of chemical reactions starting with cholesterol. The first step involves the oxidation of cholesterol to form cholest-5-en-3β-ol-7-one. This intermediate is then reduced to cholest-5-en-3β-ol-7α-amine using sodium borohydride. The final step involves the acetylation of the amine group to form 25-Aminolanosterol. The overall yield of this synthesis method is around 10%.
Aplicaciones Científicas De Investigación
25-Aminolanosterol has been found to have a wide range of scientific research applications. One of the most promising areas of research is its potential as a cholesterol analog. This compound has been shown to interact with various cholesterol-binding proteins and enzymes, leading to a better understanding of cholesterol metabolism and its role in various diseases. Additionally, 25-Aminolanosterol has been used as a probe to study the structure and function of membrane proteins, as well as a tool for investigating the role of cholesterol in membrane biophysics.
Propiedades
Número CAS |
104987-51-1 |
|---|---|
Nombre del producto |
25-Aminolanosterol |
Fórmula molecular |
C30H53NO |
Peso molecular |
443.7 g/mol |
Nombre IUPAC |
(3S,10S,13R,14R,17S)-17-[(2R)-6-amino-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H53NO/c1-20(10-9-16-26(2,3)31)21-13-18-30(8)23-11-12-24-27(4,5)25(32)15-17-28(24,6)22(23)14-19-29(21,30)7/h20-21,24-25,32H,9-19,31H2,1-8H3/t20-,21+,24?,25+,28-,29-,30+/m1/s1 |
Clave InChI |
IHJMWZWIJOZWNP-XCNLKJTESA-N |
SMILES isomérico |
C[C@H](CCCC(C)(C)N)[C@@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
SMILES |
CC(CCCC(C)(C)N)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
SMILES canónico |
CC(CCCC(C)(C)N)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Sinónimos |
25-ALS 25-aminolanosterol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



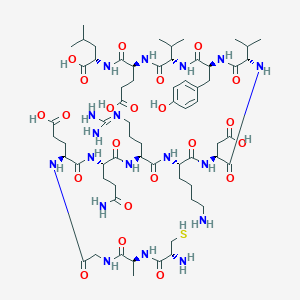

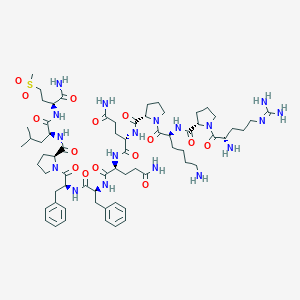

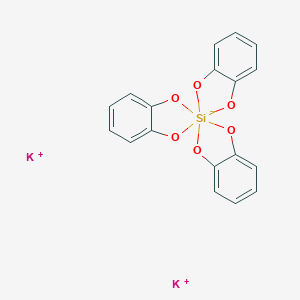

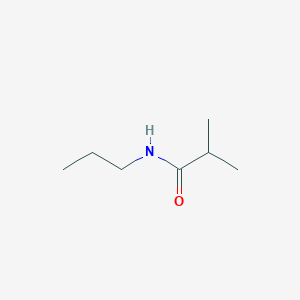
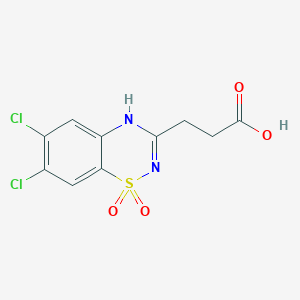
![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)

![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)
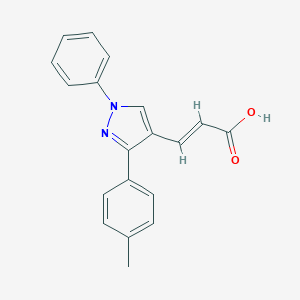
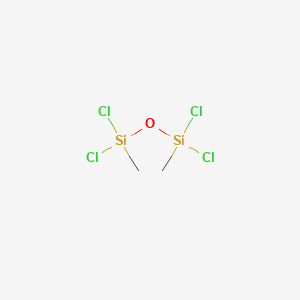
![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)